2-Chloro-5-chloromethylthiazole
Overview
Description
2-Chloro-5-chloromethylthiazole is a chemical compound with the molecular formula C4H3Cl2NS. It appears as a light yellow crystal or liquid and is primarily used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals . This compound is particularly significant in the production of second-generation neonicotinoid insecticides such as thiamethoxam, thiacloprid, and chlorothioline .
Mechanism of Action
Target of Action
2-Chloro-5-chloromethylthiazole (CCMT) is primarily used as an intermediate in the synthesis of second-generation neonicotinoid insecticides, such as Thiamethoxam and Clothianidin . These insecticides target the nicotinic acetylcholine receptors (nAChRs) in the nervous system of insects .
Mode of Action
CCMT, as a precursor to Thiamethoxam and Clothianidin, contributes to the overall mode of action of these insecticides. The active compounds bind to nAChRs, causing overstimulation of the nervous system, paralysis, and eventually death of the insect .
Biochemical Pathways
The biochemical pathways affected by CCMT are those involved in the synthesis of Thiamethoxam and Clothianidin. Once these insecticides are formed, they disrupt the normal functioning of the nAChRs, affecting the signal transmission in the nervous system of the insects .
Pharmacokinetics
The properties of the resulting insecticides, such as their absorption, distribution, metabolism, and excretion (adme), would be more relevant to their bioavailability and efficacy .
Result of Action
The result of the action of CCMT, through its role in the synthesis of Thiamethoxam and Clothianidin, is the effective control of a broad spectrum of insect pests. These insecticides are known for their low usage amount, broad insecticidal spectrum, and high safety .
Action Environment
The action of CCMT, and the insecticides it helps produce, can be influenced by various environmental factors. These factors can affect the stability, efficacy, and action of the insecticides. For instance, soil composition can affect the uptake and persistence of the insecticides, while temperature and humidity can influence their degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-chloromethylthiazole typically involves the chlorination of allyl isothiocyanate. The reaction is carried out by adding chlorine to allyl isothiocyanate at temperatures ranging from 0°C to 150°C . Another method involves the chlorination of 1-isothiocyanato-2-chloro-2-propylene in an organic solvent at temperatures between 5°C and 20°C . The reaction mixture is then subjected to vacuum distillation to obtain pure this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large quantities of chlorine and organic solvents, with careful control of reaction conditions to ensure high yield and purity . The reaction is typically carried out in a continuous flow reactor to optimize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-chloromethylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted thiazoles and thiazolines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Chloro-5-chloromethylthiazole has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methylthiazole
- 2-Chloro-5-bromomethylthiazole
- 2-Chloro-5-ethylthiazole
Uniqueness
2-Chloro-5-chloromethylthiazole is unique due to its specific structure, which makes it an essential intermediate in the synthesis of second-generation neonicotinoid insecticides . Compared to similar compounds, it offers advantages such as lower dosage requirements, a broader insecticidal spectrum, and higher safety .
Biological Activity
2-Chloro-5-chloromethylthiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This compound serves as an important intermediate in the synthesis of various biologically active compounds, including those with pesticidal and anticancer properties. This article reviews the biological activities of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves chlorination reactions using starting materials such as 2-halo-allyl isothiocyanates. For example, one method involves reacting these isothiocyanates with chlorinating agents like sulfuryl chloride under controlled temperatures to achieve high purity and yield . The reaction conditions are critical, with optimal temperatures ranging from -10°C to 40°C, allowing for efficient crystallization and isolation of the product .
Anticancer Properties
Recent studies have demonstrated significant antiproliferative activity of derivatives synthesized from this compound against various cancer cell lines. For instance, compounds derived from this thiazole exhibited IC50 values as low as 0.10–5.05 μM against HepG2 liver cancer cells, outperforming standard treatments like sorafenib (IC50 = 16.20 μM) in preliminary bioassays .
Table 1: Antiproliferative Activity of Compounds Derived from this compound
Compound | Cell Line | IC50 (μM) | Comparison Drug | Comparison Drug IC50 (μM) |
---|---|---|---|---|
7a | HepG2 | 0.10 | Sorafenib | 16.20 |
7b | HepG2 | 0.25 | Sorafenib | 16.20 |
7c | SGC-7901 | 1.50 | Sorafenib | 16.20 |
... | ... | ... | ... | ... |
This table summarizes the IC50 values for selected compounds derived from the thiazole, indicating their potential as effective anticancer agents.
The anticancer activity is attributed to structural features of the thiazole ring, which facilitate interactions with cellular targets involved in cancer proliferation and survival pathways. Structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring can significantly enhance cytotoxicity by improving binding affinity to target proteins . For instance, the presence of electron-donating groups at specific positions on the phenyl ring has been shown to increase activity against cancer cells.
Case Studies
Several case studies illustrate the efficacy of compounds derived from this compound:
- Study on Antitumor Activity : A study reported that a series of pyrazole derivatives incorporating the thiazole moiety exhibited promising antitumor activity against multiple cancer cell lines, including A-431 and Jurkat cells. The most active compound demonstrated an IC50 significantly lower than established chemotherapeutics like doxorubicin .
- Pesticidal Applications : Research has also highlighted the use of this compound as an intermediate in synthesizing pesticides with broad-spectrum activity against agricultural pests. The compound's ability to disrupt metabolic processes in target organisms makes it a valuable candidate in agrochemical formulations .
Properties
IUPAC Name |
2-chloro-5-(chloromethyl)-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2NS/c5-1-3-2-7-4(6)8-3/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMUIVKEHJSADG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376791 | |
Record name | 2-Chloro-5-chloromethylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105827-91-6 | |
Record name | 2-Chloro-5-(chloromethyl)thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105827-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-chloromethylthiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105827916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-5-chloromethylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-chloromethylthiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.817 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Thiazole, 2-chloro-5-(chloromethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.027 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLORO-5-CHLOROMETHYLTHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/857BYZ5HZD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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